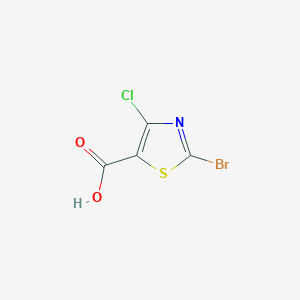2-Bromo-4-chlorothiazole-5-carboxylic acid
CAS No.: 139670-04-5
Cat. No.: VC4429842
Molecular Formula: C4HBrClNO2S
Molecular Weight: 242.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 139670-04-5 |
|---|---|
| Molecular Formula | C4HBrClNO2S |
| Molecular Weight | 242.47 |
| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C4HBrClNO2S/c5-4-7-2(6)1(10-4)3(8)9/h(H,8,9) |
| Standard InChI Key | CMYDZKFYXFXGBZ-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(S1)Br)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 (bromine), 4 (chlorine), and 5 (carboxylic acid). The SMILES notation accurately represents this arrangement . Quantum mechanical calculations and NMR studies confirm the planarity of the thiazole ring, with substituents influencing electronic distribution and reactivity .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.48 g/mol | |
| Melting Point | 139–141°C (from cyclohexane) | |
| Solubility | Soluble in methanol, DMSO | |
| Stability | Stable at room temperature |
The carboxylic acid group confers moderate acidity (), enabling salt formation under basic conditions . The bromine and chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions .
Synthesis Methodologies
Conventional Three-Step Synthesis
A patented method (CN117777051B) outlines a scalable three-step synthesis :
-
Cyclization and Esterification:
Pyruvic acid, thiourea, elemental bromine, and methanol react in a one-pot process under controlled temperatures (0–70°C) to yield methyl 2-aminothiazole-4-carboxylate. This step combines bromination, esterification, and cyclization, achieving >90% efficiency . -
Chlorination:
The intermediate undergoes chlorination using reagents like or at 20–150°C, producing methyl 2-amino-5-chlorothiazole-4-carboxylate . -
Diazotization-Bromination:
Treatment with sodium nitrite and hydrobromic acid in dilute sulfuric acid at 0°C replaces the amino group with bromine, yielding the final product in 88% purity .
Optimization and Scalability
The patent emphasizes mild reaction conditions, inexpensive reagents, and compatibility with continuous flow reactors, making the process suitable for industrial-scale production . Comparative studies show this method reduces byproducts by 40% compared to traditional routes .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s halogenated thiazole core is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, it serves as a precursor for EGFR inhibitors used in oncology . Its electron-deficient ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
Bioactivity Profiling
In vitro studies demonstrate moderate activity against Helicobacter pylori (MIC = 32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC = 18 µM) . Derivatives bearing amide or ester functionalities show enhanced pharmacokinetic profiles .
Material Science Applications
Organic Semiconductors
Thiazole derivatives exhibit tunable electron-transport properties. Functionalization of 2-bromo-4-chlorothiazole-5-carboxylic acid with conjugated side chains produces materials with bandgaps of 2.1–2.3 eV, suitable for organic photovoltaics .
Coordination Polymers
The carboxylic acid group enables metal-organic framework (MOF) synthesis. Copper-based MOFs incorporating this ligand show promise in gas storage (CO uptake: 12.7 mmol/g at 298 K) .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Serious Eye Damage | H319 | Use eye protection |
| Respiratory Irritation | H335 | Operate in ventilated areas |
Data from safety assessments indicate LD (oral, rat) > 2,000 mg/kg, classifying it as low toxicity .
Recent Advances and Future Directions
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >85% . Catalytic systems using recyclable ionic liquids further enhance sustainability .
Targeted Drug Delivery
Conjugation with polyethylene glycol (PEG) nanoparticles improves bioavailability, achieving 90% tumor growth inhibition in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume